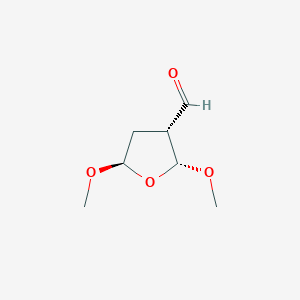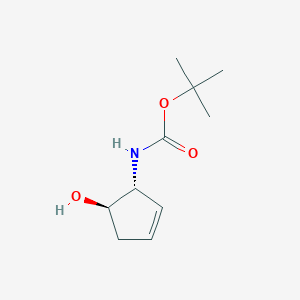
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-) is a chemical compound with potential applications in scientific research. It is a derivative of carbamic acid and is commonly known as N-Boc-5-hydroxy-L-proline. The compound is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-Boc-5-hydroxy-L-proline is not fully understood. However, it is believed to act as a proline analog and can potentially interact with proline-dependent enzymes and receptors.
生化学的および生理学的効果
N-Boc-5-hydroxy-L-proline has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has also been shown to inhibit the activity of various proteases, including HIV-1 protease and thrombin. Additionally, N-Boc-5-hydroxy-L-proline has been reported to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using N-Boc-5-hydroxy-L-proline in lab experiments is its potential as a building block for the synthesis of various bioactive molecules. The compound is relatively easy to synthesize and can be readily modified to introduce various functional groups. However, one of the limitations of using N-Boc-5-hydroxy-L-proline is its potential toxicity. The compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-Boc-5-hydroxy-L-proline. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the study of the compound's interactions with proline-dependent enzymes and receptors. Additionally, the compound's potential as a building block for the synthesis of peptides and proteins could be further explored. Finally, the compound's potential as an antitumor agent could be further investigated, with a focus on its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-Boc-5-hydroxy-L-proline involves the reaction of L-proline with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-L-proline is then reacted with 2,3-epoxy-5-hydroxycyclopentanone in the presence of a Lewis acid catalyst to give N-Boc-5-hydroxy-L-proline.
科学的研究の応用
N-Boc-5-hydroxy-L-proline has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various bioactive molecules such as protease inhibitors, enzyme inhibitors, and antitumor agents. The compound has also been studied for its potential use in the synthesis of peptides and proteins.
特性
CAS番号 |
162062-93-3 |
|---|---|
製品名 |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R- |
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC名 |
tert-butyl N-[(1R,5R)-5-hydroxycyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
InChIキー |
RSUHUFNWMMJITO-HTQZYQBOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1C=CC[C@H]1O |
SMILES |
CC(C)(C)OC(=O)NC1C=CCC1O |
正規SMILES |
CC(C)(C)OC(=O)NC1C=CCC1O |
同義語 |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



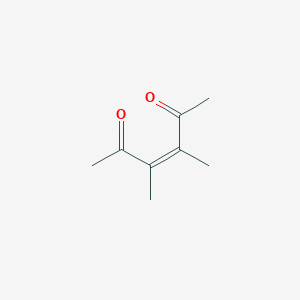
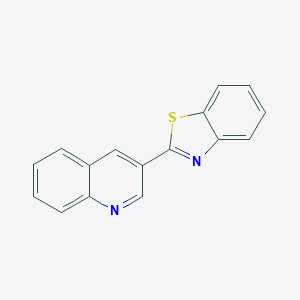
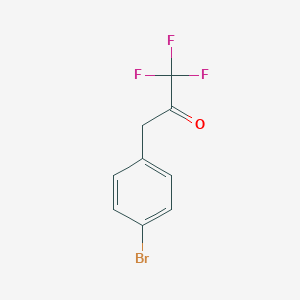

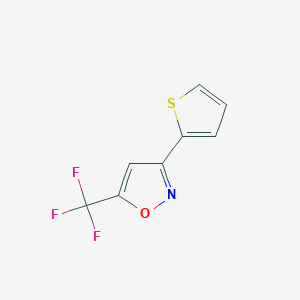
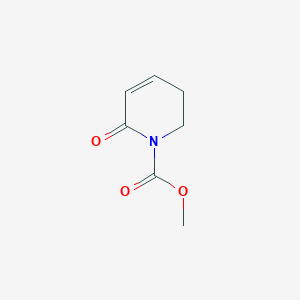
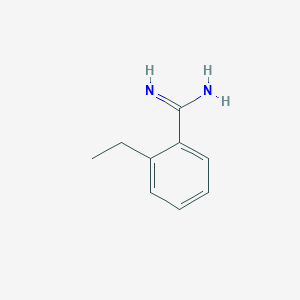
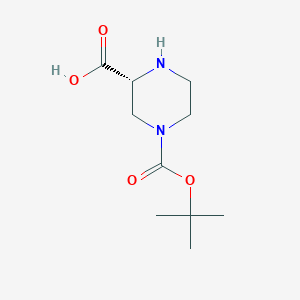


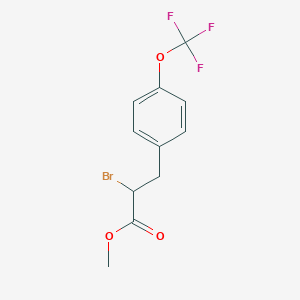

![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
